molecular formula C21H42O3 B107853 Methyl 14-hydroxyicosanoate CAS No. 18490-19-2

Methyl 14-hydroxyicosanoate

Cat. No.: B107853
CAS No.: 18490-19-2
M. Wt: 342.6 g/mol
InChI Key: WUKNAMAMWHPDDG-UHFFFAOYSA-N
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Description

Methyl 14-hydroxyicosanoate is a fatty acid methyl ester (FAME) derived from icosanoic acid (C20:0) with a hydroxyl group (-OH) at the 14th carbon position. Structurally, it consists of a 20-carbon saturated backbone esterified with a methyl group, featuring a polar hydroxyl moiety that enhances its solubility in polar solvents compared to non-hydroxylated analogs. Such compounds are typically synthesized via esterification of hydroxy fatty acids or through catalytic modifications like olefin metathesis .

Properties

CAS No.

18490-19-2

Molecular Formula

C21H42O3

Molecular Weight

342.6 g/mol

IUPAC Name

methyl 14-hydroxyicosanoate

InChI

InChI=1S/C21H42O3/c1-3-4-5-14-17-20(22)18-15-12-10-8-6-7-9-11-13-16-19-21(23)24-2/h20,22H,3-19H2,1-2H3

InChI Key

WUKNAMAMWHPDDG-UHFFFAOYSA-N

SMILES

CCCCCCC(CCCCCCCCCCCCC(=O)OC)O

Canonical SMILES

CCCCCCC(CCCCCCCCCCCCC(=O)OC)O

Synonyms

14-Hydroxyicosanoic acid methyl ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Methyl 14-hydroxyicosanoate belongs to a broader class of hydroxylated FAMEs. Key structural analogs include:

Compound Name Chain Length Functional Groups Key Features
Methyl palmitate C16:0 None Saturated, non-polar
Methyl oleate C18:1 Double bond (C9) Unsaturated, biofuel applications
Methyl 14-methylhexadecanoate C17:0 Methyl branch (C14) Branched chain, reduced crystallinity
trans-13-Octadecenoic acid methyl ester C18:1 Double bond (C13) Unsaturated, higher oxidative stability
Torulosic acid methyl ester Diterpene Carboxylic acid Cyclic structure, resin-derived



Key Observations :

  • Chain Length: Longer chains (e.g., C20 in 14-hydroxyicosanoate) exhibit higher melting points and lower solubility in non-polar solvents compared to shorter analogs like methyl palmitate (C16:0) .
  • Hydroxyl Group: The C14 hydroxyl group increases polarity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated esters like methyl oleate. This property may enhance its utility in surfactants or pharmaceutical formulations.
  • Branched vs. Linear: Branched analogs (e.g., methyl 14-methylhexadecanoate) show reduced crystallinity and improved low-temperature fluidity compared to linear-chain esters .

Analytical Methods :

  • GC-MS: Hydroxylated FAMEs like 14-hydroxyicosanoate require derivatization (e.g., silylation) for GC-MS analysis due to their polarity, unlike non-polar esters (e.g., methyl palmitate) .
  • NMR and FTIR: The hydroxyl group in 14-hydroxyicosanoate would produce distinct signals in $^1$H NMR (broad peak at ~1–5 ppm for -OH) and FTIR (O-H stretch at 3200–3600 cm$^{-1}$), unlike saturated esters .

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